molecular formula C28H22ClN3O2S B6032540 3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

Cat. No.: B6032540
M. Wt: 500.0 g/mol
InChI Key: HXWFBNJBHHUSOH-UHFFFAOYSA-N
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Description

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O2S/c1-34-22-12-9-18(10-13-22)25-23(17-30)27(35)31-28(33,20-7-3-2-4-8-20)26(25)32-15-5-6-19-16-21(29)11-14-24(19)32/h2-16,25-26,31,33H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWFBNJBHHUSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(NC(=C2C#N)[S-])(C3=CC=CC=C3)O)[N+]4=CC=CC5=C4C=CC(=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. The process starts with the preparation of the quinoline derivative, followed by the introduction of the cyano, hydroxy, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thiolate group under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine-substituted compounds, and other functionalized derivatives.

Scientific Research Applications

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloroquinolin-1-yl)-1-(4-methoxyphenyl)ethanone
  • 6-chloro-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium

Uniqueness

3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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